The Strategic Application of 2-Methyl-5-(trifluoromethyl)morpholine (CAS: 1375471-67-2) in Modern Drug Discovery
The Strategic Application of 2-Methyl-5-(trifluoromethyl)morpholine (CAS: 1375471-67-2) in Modern Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on subtle structural modifications. 2-Methyl-5-(trifluoromethyl)morpholine , uniquely identified by CAS number 1375471-67-2 [1], has emerged as a privileged small-molecule scaffold. With a molecular formula of C6H10F3NO and a molecular weight of 169.14 g/mol , this di-substituted heterocycle effectively addresses common liabilities associated with traditional basic amines, such as poor metabolic stability, high efflux ratio, and off-target promiscuity. This technical guide explores the causality behind its physicochemical profile, details a self-validating synthetic protocol, and examines its role in central nervous system (CNS) drug discovery[2].
The Causality of Dual Substitution: Physicochemical Profiling
The integration of fluorinated groups into biologically active molecules significantly alters their electronic properties, metabolic stability, and lipophilicity[3]. The design of 2-methyl-5-(trifluoromethyl)morpholine is not arbitrary; it is a calculated exercise in structural synergy.
The Inductive pKa Drop
Unsubstituted morpholine possesses a pKa of approximately 8.3, meaning it is highly protonated at physiological pH (7.4). This positive charge makes it a prime substrate for P-glycoprotein (P-gp) efflux pumps, severely limiting blood-brain barrier (BBB) penetrance. By introducing a strongly electron-withdrawing trifluoromethyl (-CF3) group at the 5-position (adjacent to the nitrogen), electron density is pulled away from the nitrogen lone pair via the inductive effect. This drops the pKa to approximately 5.6–5.8. Consequently, the molecule remains predominantly neutral at pH 7.4, evading P-gp recognition and enhancing passive membrane permeability[4].
The Conformational "Magic Methyl" Lock
While the -CF3 group addresses basicity, the methyl group at the 2-position provides a critical steric function. It acts as a conformational lock, biasing the flexible morpholine ring into a specific chair conformation where both substituents occupy equatorial positions (minimizing 1,3-diaxial interactions). This pre-organization reduces the entropic penalty upon binding to a target receptor, often resulting in a logarithmic increase in binding affinity—a phenomenon widely known as the "magic methyl" effect.
Pharmacokinetic optimization logic demonstrating the synergistic effects of dual substitution.
Quantitative Scaffold Comparison
To illustrate the impact of these substitutions, the following table summarizes the physicochemical shifts observed when transitioning from a standard morpholine to the di-substituted 1375471-67-2 scaffold.
| Scaffold | pKa (calc.) | LogD (pH 7.4) | Metabolic Stability (Cl_int) | P-gp Efflux Liability |
| Unsubstituted Morpholine | ~8.3 | -0.8 | Low (Rapid N-dealkylation) | High |
| 3-(Trifluoromethyl)morpholine | ~5.8 | 0.4 | Moderate | Medium |
| 2-Methyl-5-(trifluoromethyl)morpholine | ~5.6 | 0.9 | High (Steric/Electronic block) | Low |
Self-Validating Synthetic Protocol
The synthesis of multigram quantities of trifluoromethylmorpholines typically commences from commercially available fluorinated oxiranes[2]. The following protocol outlines the scalable synthesis of 2-methyl-5-(trifluoromethyl)morpholine, engineered with built-in analytical checkpoints to ensure a self-validating workflow.
Step 1: Regioselective Epoxide Opening
-
Procedure: Dissolve 1-amino-2-propanol (1.2 eq) in anhydrous ethanol. Cool the solution to 0°C and add 2-(trifluoromethyl)oxirane (1.0 eq) dropwise. Heat the mixture to reflux (80°C) for 12 hours.
-
Causality: The amine nucleophile attacks the less sterically hindered carbon of the epoxide. The strong electron-withdrawing nature of the -CF3 group directs this attack, ensuring high regioselectivity and preventing the formation of unwanted constitutional isomers.
-
Validation Checkpoint: Perform LC-MS analysis. The reaction is complete when the starting oxirane is fully consumed, and the [M+H]+ peak corresponding to the fluorinated amino alcohol intermediate is dominant. 19F NMR must show a distinct chemical shift compared to the starting material.
Step 2: N-Boc Protection and O-Mesylation
-
Procedure: To the crude amino alcohol in dichloromethane (DCM), add Boc-anhydride (1.1 eq) and Triethylamine (Et3N, 1.5 eq). Stir for 4 hours. Wash with water, dry over Na2SO4, and concentrate. Redissolve the protected intermediate in DCM, cool to 0°C, and add Et3N (1.5 eq) followed by Methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours.
-
Causality: Protecting the secondary amine with a Boc group prevents unwanted aziridination or intermolecular polymerization during the activation step. Mesylating the secondary alcohol converts the hydroxyl into a superior leaving group, priming the molecule for intramolecular etherification.
-
Validation Checkpoint: TLC (Hexane/EtOAc 7:3) should reveal a single new spot. 1H NMR must confirm the presence of the Boc group (strong singlet, ~1.4 ppm) and the mesylate methyl group (singlet, ~3.0 ppm).
Step 3: Intramolecular Cyclization and Deprotection
-
Procedure: Dissolve the mesylated intermediate in anhydrous THF. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) at 0°C. Stir at room temperature for 8 hours. Quench with saturated NH4Cl and extract with EtOAc. Treat the concentrated organic layer with a TFA/DCM (1:1) solution for 2 hours. Neutralize and purify via silica gel chromatography.
-
Causality: NaH deprotonates the carbamate nitrogen, triggering an intramolecular SN2 displacement of the mesylate to close the 6-membered morpholine ring. The subsequent TFA treatment cleanly cleaves the Boc group, yielding the final free amine.
-
Validation Checkpoint: Final purity must be >95% via HPLC. 19F NMR should display a single peak for the -CF3 group (approx. -75 ppm). High-resolution mass spectrometry (HRMS) must match the theoretical m/z for C6H10F3NO (169.14 g/mol ).
Synthetic workflow for 2-Methyl-5-(trifluoromethyl)morpholine via epoxide opening and cyclization.
Target Modulation & CNS Penetration Logic
The practical application of 1375471-67-2 is highly visible in the development of neurotherapeutics. A prime example is the discovery of Negative Allosteric Modulators (NAMs) for the metabotropic glutamate receptor 2 (mGluR2), such as MK-8768[4].
In these drug discovery campaigns, researchers face the challenge of achieving high CNS exposure while avoiding off-target toxicity (like hERG channel blockade) and rapid hepatic clearance. By appending a 2-methyl-5-(trifluoromethyl)morpholine moiety to a core scaffold (e.g., a 4-arylquinoline-2-carboxamide), developers achieve three critical outcomes:
-
Solubility and PXR Activity: The reduction of flat, aromatic content in favor of the sp3-rich, 3D structure of the fluorinated morpholine improves aqueous solubility and reduces Pregnane X Receptor (PXR) activation, which is a common liability for drug-drug interactions[4].
-
Metabolic Shielding: The trifluoromethyl group sterically and electronically shields the adjacent C-H bonds from oxidative metabolism by Cytochrome P450 enzymes.
-
Receptor Selectivity: The conformational rigidity imparted by the 2-methyl group allows the molecule to fit precisely into the allosteric pocket of mGluR2, providing high selectivity over the closely homologous mGluR3 receptor[4].
References
-
Title : Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery | Source : ResearchGate | URL : 2
-
Title : Discovery of MK-8768, a Potent and Selective mGluR2 Negative Allosteric Modulator | Source : PMC | URL : 4
-
Title : 1375471-67-2 2-methyl-5-(trifluoromethyl)morpholine | Source : King-Pharm | URL : 1
-
Title : ChemComm - RSC Publishing - The Royal Society of Chemistry | Source : RSC Publishing | URL : 3
